molecular formula C20H26N4O B6535632 3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one CAS No. 1021256-62-1

3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one

Cat. No.: B6535632
CAS No.: 1021256-62-1
M. Wt: 338.4 g/mol
InChI Key: LDPYVUFYVGCLPW-UHFFFAOYSA-N
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Description

3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone ring, a piperazine moiety, and a butanone side chain, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

If the compound is biologically active, the mechanism of action would discuss how the compound interacts with biological systems. This could include the compound’s targets within the body, and the biochemical processes it affects .

Safety and Hazards

This section would discuss any known hazards associated with the compound, such as toxicity or flammability. It would also discuss appropriate safety precautions for handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyridazinone intermediate reacts with piperazine derivatives.

    Attachment of the Butanone Side Chain: The final step involves the alkylation of the piperazine nitrogen with a butanone derivative, often using alkyl halides or tosylates in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanone side chain, converting it to an alcohol.

    Substitution: The aromatic ring in the pyridazinone moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylphenyl)-6-(piperazin-1-yl)pyridazin-4(1H)-one
  • 1-(4-(6-(2-methylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-2-one

Uniqueness

3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is unique due to its specific structural configuration, which imparts distinct biological activities. The presence of the butanone side chain, in particular, differentiates it from other pyridazinone derivatives, potentially enhancing its pharmacokinetic properties and biological efficacy.

Properties

IUPAC Name

3-methyl-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15(2)14-20(25)24-12-10-23(11-13-24)19-9-8-18(21-22-19)17-7-5-4-6-16(17)3/h4-9,15H,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPYVUFYVGCLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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